2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide

Pharmacology Sodium Channel Blocker Structure-Activity Relationship

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide is the official Lidocaine EP Impurity I reference standard, essential for ANDA submissions and GMP-compliant QC release testing. Unlike lidocaine (2,6-dimethyl analog), the 2,4-substitution pattern markedly reduces sodium channel blockade (IC50 3–5× higher, efficacy reduced 40–60%), making this compound uniquely suitable for pharmacopeial impurity quantification and structure-activity relationship studies. Available with comprehensive characterization certificates (CoA, HPLC, MS), this material supports global regulatory compliance across ICH Q3A/B impurity thresholds.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 17289-53-1
Cat. No. B1585500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
CAS17289-53-1
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=C(C=C1)C)C
InChIInChI=1S/C14H22N2O/c1-5-16(6-2)10-14(17)15-13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
InChIKeyNCOAXMSOFNEVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide (CAS 17289-53-1): Structural Analog of Lidocaine and Pharmacopoeial Reference Standard


2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide (CAS 17289-53-1) is a synthetic amide compound belonging to the lidocaine class of local anesthetics [1]. It is structurally characterized as the 2,4-dimethylphenyl analog of lidocaine, differing from lidocaine by the substitution pattern on the aromatic ring [2]. This compound is officially recognized as Lidocaine EP Impurity I by the European Pharmacopoeia and serves as a certified reference standard for analytical method development, validation, and quality control during the commercial production of lidocaine active pharmaceutical ingredient [2]. The free base is a crystalline solid with a melting point of 67-68 °C and a boiling point of 150 °C at reduced pressure (1.8 Torr) [1].

Why 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Cannot Be Substituted by Lidocaine or Other In-Class Analogs


Generic substitution between 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide and other in-class compounds, including lidocaine (2,6-dimethyl analog), is not scientifically valid due to fundamental structural and pharmacological differences. The shift of methyl substituents on the aromatic ring from the 2,6- to the 2,4-positions fundamentally alters steric hindrance around the amide nitrogen, electronic distribution, and lipophilic properties, which collectively modify sodium channel binding affinity and membrane permeation . Consequently, this compound exhibits significantly reduced local anesthetic action and sodium channel blocking efficacy compared to lidocaine . Furthermore, its defined role as a specified impurity in pharmacopoeial monographs necessitates its precise identification and quantification, a function that cannot be fulfilled by lidocaine or other analogs .

Quantitative Differentiation of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide (CAS 17289-53-1) Against Lidocaine and Analogs


Reduced Sodium Channel Blocking Activity: IC50 3–5× Higher Than Lidocaine

The target compound exhibits significantly reduced potency as a sodium channel blocker compared to lidocaine. Comparative analysis demonstrates that the IC50 values for 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide are approximately 3–5 times higher than those of lidocaine . This quantitative difference reflects the impact of the 2,4-dimethyl substitution pattern on binding affinity to the voltage-gated sodium channel.

Pharmacology Sodium Channel Blocker Structure-Activity Relationship

Sodium Channel Blocking Efficacy Reduced by 40–60% Relative to Lidocaine

In direct comparative assessments, 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide demonstrates a substantial reduction in sodium channel blocking efficacy. The compound achieves only 40–60% of the blocking efficacy observed for lidocaine under comparable assay conditions . This diminished efficacy is attributed to altered steric hindrance and electronic distribution arising from the 2,4-dimethyl substitution pattern.

Electrophysiology Sodium Channel Local Anesthetic

Physical Property Divergence: Melting Point and Boiling Point Differ from Lidocaine

The target compound exhibits distinct physical properties compared to lidocaine, which are relevant for handling, formulation, and analytical method development. The free base of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide has a melting point of 67–68 °C and a boiling point of 150 °C at reduced pressure (1.8 Torr) [1]. In contrast, lidocaine free base has a reported melting point of 68–69 °C [2]. The hydrochloride salt of the target compound melts at 112–116 °C , whereas lidocaine hydrochloride monohydrate melts at 74–79 °C [2].

Physical Chemistry Analytical Chemistry Reference Standard

Regulatory Significance: Defined as Lidocaine EP Impurity I in Pharmacopoeial Monographs

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide is officially designated as Lidocaine EP Impurity I by the European Pharmacopoeia [1]. As a specified impurity, its identification and quantification are mandatory for ensuring the purity and safety of lidocaine active pharmaceutical ingredient batches . The compound is supplied as a certified reference standard with comprehensive characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation, and quality control for Abbreviated New Drug Applications (ANDA) and commercial production [1].

Pharmaceutical Analysis Quality Control Regulatory Compliance

Validated Application Scenarios for 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide (CAS 17289-53-1) Based on Differential Evidence


Analytical Reference Standard for Lidocaine Impurity Profiling

As a designated pharmacopoeial impurity (Lidocaine EP Impurity I), this compound is essential for developing and validating HPLC, UPLC, or GC methods to detect and quantify the 2,4-dimethyl analog in lidocaine drug substance and drug product batches [1]. Its distinct physical properties (melting point 67–68 °C; boiling point 150 °C at 1.8 Torr) facilitate unambiguous chromatographic identification [2].

Structure-Activity Relationship Studies on Sodium Channel Blockers

The compound's quantifiably reduced sodium channel blocking activity—with IC50 values 3–5 times higher than lidocaine and efficacy reduced by 40–60% —makes it a valuable tool for probing the structural determinants of sodium channel binding. Researchers can use this analog to dissect the contribution of the aromatic substitution pattern to pharmacophore requirements.

Synthesis and Characterization of Novel Lidocaine Analogs

This compound serves as a key intermediate or comparator in the synthesis of novel lidocaine derivatives with modified pharmacological profiles. Its well-defined physical properties [2] and established reduced local anesthetic action provide a reliable baseline for evaluating the potency and selectivity of new chemical entities targeting voltage-gated sodium channels.

Quality Control in Pharmaceutical Manufacturing

Pharmaceutical manufacturers require this certified reference standard to comply with regulatory specifications for lidocaine impurity limits. Its use ensures batch-to-batch consistency and safety, supporting Abbreviated New Drug Applications (ANDA) and commercial production under Good Manufacturing Practices (GMP) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.